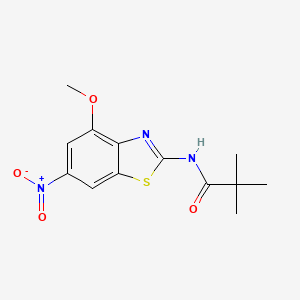

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-13(2,3)11(17)15-12-14-10-8(20-4)5-7(16(18)19)6-9(10)21-12/h5-6H,1-4H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBSMXHLDCZZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while nitration is performed using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to form an ethoxy derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

Substitution: Sodium ethoxide, ethanol, reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Ethoxy derivatives.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core, which can exhibit fluorescence properties.

Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzothiazole ring can intercalate with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with related benzothiazole derivatives:

*Hypothetical data inferred from analogs; †Estimated based on nitro group’s contribution to lipophilicity.

Key Observations:

This could influence applications in catalysis or as a directing group in C–H activation reactions . The methoxy group at position 4 may counteract the nitro group’s electron withdrawal, creating a polarized electronic environment conducive to regioselective reactions.

Steric and Lipophilic Properties :

- The target compound’s 2,2-dimethylpropanamide group provides steric bulk, likely reducing rotational freedom compared to the prop-2-enyl group in .

- The XLogP3 (~4.5) suggests higher lipophilicity than the analog (XLogP3 = 3.9), which may affect membrane permeability in biological systems or solubility in organic solvents.

Synthetic Considerations: Synthesis of the target compound would likely require nitration at position 6, a step absent in the preparation of the compound (which uses prop-2-enyl substitution). Nitration often demands careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-oxidation .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy and nitro groups contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O3S |

| Molecular Weight | 306.34 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The mechanism of action of this compound involves interaction with various biological targets. Research indicates that it may inhibit key enzymes involved in cellular processes:

- Dihydroorotase : Inhibition can disrupt pyrimidine synthesis, affecting cell proliferation.

- DNA Gyrase : Targeting this enzyme can hinder DNA replication in bacterial cells.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor activity. For instance:

- In vitro studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities:

- Antibacterial : It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal : Demonstrated activity against Candida albicans, suggesting potential for treating fungal infections.

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

-

Antibacterial Activity :

- A series of tests against common pathogens revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-methoxyphenyl)-2,2-dimethylpropanamide | Moderate antibacterial | Lacks benzothiazole moiety |

| N-(6-nitrobenzo[d]thiazol-2-yl)-4-methylbenzamide | Strong antitumor | Contains a methyl group for enhanced activity |

Research Findings Summary

Research indicates that this compound possesses significant potential as an antitumor agent and exhibits antibacterial and antifungal properties. Its unique chemical structure allows it to interact with specific biological targets effectively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzothiazole precursor with 2,2-dimethylpropanamide derivatives under reflux conditions. For example, analogous compounds are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization includes adjusting reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios to maximize yield. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like nitro (-NO₂) and methoxy (-OCH₃) .

- HPLC : Ensures purity (>95%) by quantifying impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.